

Aumolertinib Dosing for NSCLC Xenograft Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the dosing regimen of **Aumolertinib** (also known as Almonertinib or HS-10296) for preclinical studies using subcutaneous non-small cell lung cancer (NSCLC) xenograft models in mice. **Aumolertinib** is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets both EGFR-sensitizing and T790M resistance mutations.[1] The following protocols and data, compiled from published preclinical studies, are intended to assist in the design and execution of in vivo experiments to evaluate the efficacy of **Aumolertinib**.

Quantitative Data Summary

The following tables summarize the dosing regimens of **Aumolertinib** used in various NSCLC xenograft and allograft models in mice.

Table 1: **Aumolertinib** Dosing in Murine Allograft Models



Model Type	Cell Line/EGF R Mutation	Mouse Strain	Aumolerti nib Dose (mg/kg)	Administr ation Route	Dosing Schedule	Treatment Duration
Allograft	Ba/F3 / EGFR L861Q	BALB/c nude mice	20 and 40	Oral (p.o.)	Once daily	13 days
Allograft	Ba/F3 / EGFR ASV (Ex20ins)	BALB/c nude mice	40	Oral (p.o.)	Once daily	Not specified

Data extracted from Shi et al., 2023.[2]

Table 2: Aumolertinib Dosing in Patient-Derived Xenograft (PDX) Models

Model Type	PDX Model/EG FR Mutation	Mouse Strain	Aumolerti nib Dose (mg/kg)	Administr ation Route	Dosing Schedule	Treatment Duration
PDX	LU0387 / EGFR H773_V77 4insNPH	BALB/c nude mice	40	Oral (p.o.)	Once daily	26 days

Data extracted from Shi et al., 2023.[2]

Table 3: **Aumolertinib** Dosing in Cell Line-Derived Xenograft (CDX) Models (Combination Study)



Model Type	Cell Line	Mouse Strain	Aumolertini b Dose (mg/kg)	Administrat ion Route	Dosing Schedule
Xenograft	NCI-H1975	BALB/c nude mice	20	Intragastric (i.g.)	Not specified (in combination with pemetrexed)
Xenograft	HCC827	BALB/c nude mice	20	Intragastric (i.g.)	Not specified (in combination with pemetrexed)

Note: The dosing for NCI-H1975 and HCC827 models was part of a combination therapy study and may not represent the optimal monotherapy dose.

Experimental Protocols

Below are detailed methodologies for establishing and treating NSCLC subcutaneous xenograft and allograft models with **Aumolertinib**, based on published research.

Protocol 1: Subcutaneous Allograft Model (Ba/F3 cells)

1. Cell Culture:

- Culture Ba/F3 cells engineered to express human EGFR with L861Q or ASV mutations in appropriate media supplemented with necessary growth factors.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

- Use female BALB/c nude mice, 6-7 weeks old.
- Acclimatize animals for at least one week before the experiment.



3. Tumor Implantation:

- Harvest Ba/F3 cells during their exponential growth phase.
- Resuspend the cells in sterile phosphate-buffered saline (PBS) or a similar vehicle.
- Subcutaneously inject the cell suspension into the right flank of each mouse.
- 4. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 2-3 days).
- Calculate tumor volume using the formula: (Length × Width²) / 2.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
- 5. Aumolertinib Administration:
- Prepare Aumolertinib formulation for oral gavage. The vehicle used in studies is often a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).
- Administer Aumolertinib orally once daily at the desired dose (e.g., 20 or 40 mg/kg).
- The control group should receive the vehicle only.
- 6. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the treatment period (e.g., 13 days), euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for pEGFR, Ki-67, and TUNEL).[2]

Protocol 2: Patient-Derived Xenograft (PDX) Model

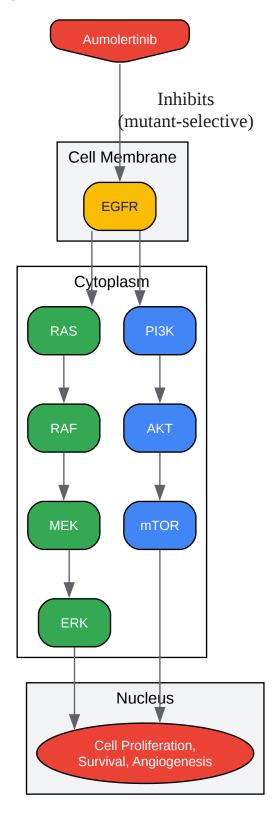
1. PDX Model Establishment:



- Obtain fresh tumor tissue from an NSCLC patient with a known EGFR mutation (e.g., H773_V774insNPH).
- Implant small tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).
- Allow the tumors to grow and passage them to subsequent cohorts of mice to expand the model.
- 2. Animal Model and Tumor Implantation:
- Use female BALB/c nude mice, 6-7 weeks old.
- Once the PDX tumors reach a suitable size, excise them and cut them into smaller fragments.
- Subcutaneously implant one tumor fragment into the right flank of each experimental mouse.
- 3. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth with calipers as described in Protocol 1.
- When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
- 4. Aumolertinib Administration:
- Prepare and administer Aumolertinib orally once daily at the desired dose (e.g., 40 mg/kg).
 [2]
- The control group receives the vehicle.
- 5. Efficacy Evaluation:
- Monitor tumor volume and body weight during the treatment period (e.g., 26 days).[2]
- At the study endpoint, collect tumors for weight measurement and further molecular analysis.



Visualizations Signaling Pathway





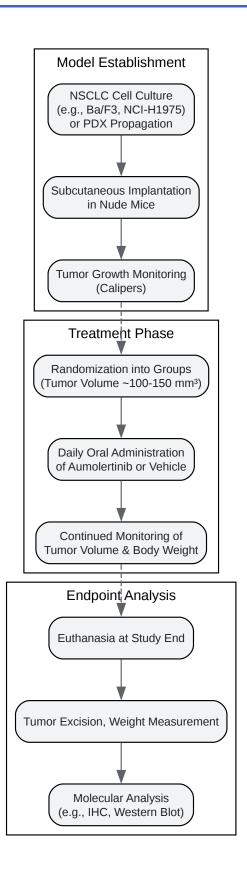


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Caption: Aumolertinib's mechanism of action in the EGFR signaling pathway.

Experimental Workflow



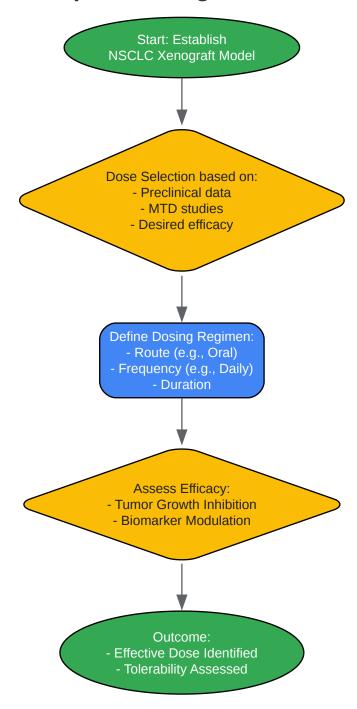


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Caption: Workflow for in vivo efficacy studies of **Aumolertinib**.



Logical Relationship of Dosing



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References

- 1. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations PMC [pmc.ncbi.nlm.nih.gov]
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